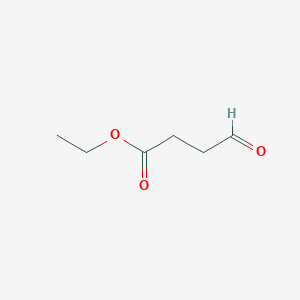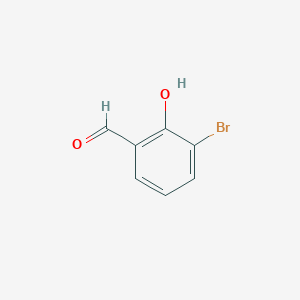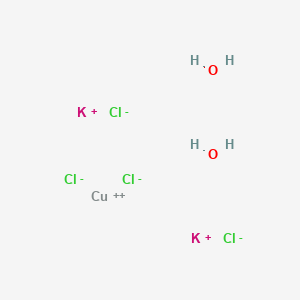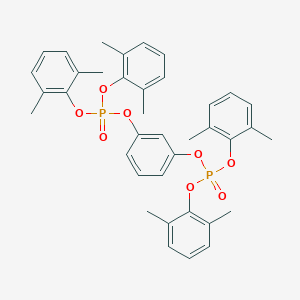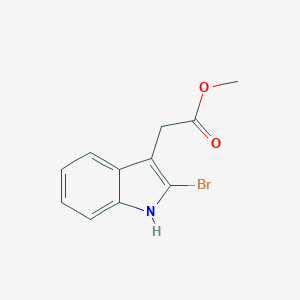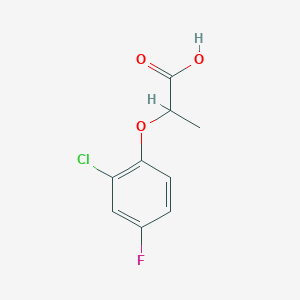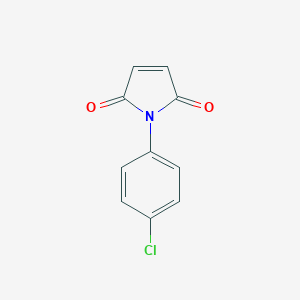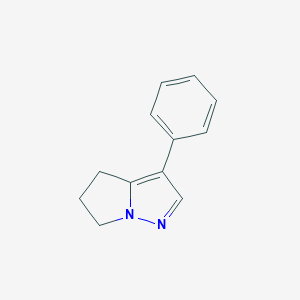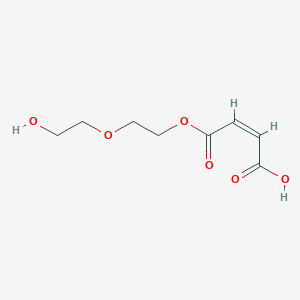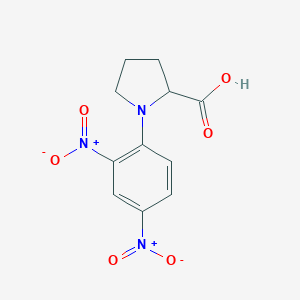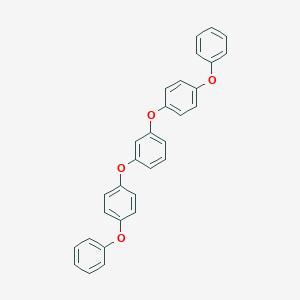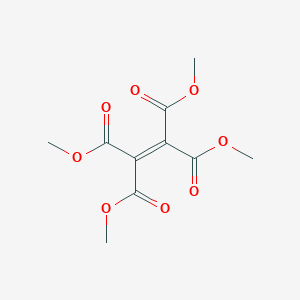
Tetramethyl ethylenetetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyl ethylenetetracarboxylate (TMETC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TMETC is a tetraester of ethylene and is a colorless liquid with a molecular weight of 312.32 g/mol. In
作用机制
Tetramethyl ethylenetetracarboxylate acts as a radical initiator by undergoing homolytic cleavage to produce free radicals. These free radicals can then initiate a chain reaction, leading to the formation of a polymer. The mechanism of action of Tetramethyl ethylenetetracarboxylate is similar to that of other radical initiators, such as AIBN and benzoyl peroxide.
生化和生理效应
There is limited research on the biochemical and physiological effects of Tetramethyl ethylenetetracarboxylate. However, studies have shown that Tetramethyl ethylenetetracarboxylate is not toxic to cells and does not induce significant cell death. This suggests that Tetramethyl ethylenetetracarboxylate may have potential as a tool in cell biology research.
实验室实验的优点和局限性
One advantage of using Tetramethyl ethylenetetracarboxylate as a radical initiator is its high reactivity. Tetramethyl ethylenetetracarboxylate can initiate polymerization at low temperatures and in the absence of light, making it a versatile tool in polymer synthesis. However, one limitation of Tetramethyl ethylenetetracarboxylate is its instability in the presence of moisture. This can lead to a decrease in the yield of the desired product.
未来方向
There are several future directions for the use of Tetramethyl ethylenetetracarboxylate in scientific research. One potential application is in the synthesis of block copolymers, which have a wide range of industrial and biomedical applications. Tetramethyl ethylenetetracarboxylate can also be used in the synthesis of functional polymers, which have unique properties that can be tailored for specific applications. Additionally, Tetramethyl ethylenetetracarboxylate can be used in the study of free radical reactions, which have implications in fields such as materials science and environmental chemistry.
Conclusion
In conclusion, Tetramethyl ethylenetetracarboxylate is a chemical compound that has potential applications in scientific research. Its ability to act as a radical initiator makes it a versatile tool in polymer synthesis and the study of free radical reactions. Tetramethyl ethylenetetracarboxylate has shown promise in the synthesis of functional polymers and block copolymers, and there is potential for its use in cell biology research. Further research is needed to fully understand the biochemical and physiological effects of Tetramethyl ethylenetetracarboxylate and to optimize its use in scientific research.
合成方法
Tetramethyl ethylenetetracarboxylate can be synthesized through the reaction of ethylene with maleic anhydride in the presence of a catalyst. The reaction produces a diester, which is then further reacted with methyl iodide to produce Tetramethyl ethylenetetracarboxylate. The synthesis process is relatively simple, and the yield of Tetramethyl ethylenetetracarboxylate can be optimized by adjusting the reaction conditions.
科学研究应用
Tetramethyl ethylenetetracarboxylate has shown potential as a tool in scientific research due to its ability to act as a radical initiator. It has been used in the synthesis of polymers and in the study of free radical reactions. Tetramethyl ethylenetetracarboxylate has also been used as a co-initiator in the polymerization of vinyl monomers, which has resulted in the production of high molecular weight polymers with controlled structures.
属性
CAS 编号 |
1733-15-9 |
|---|---|
产品名称 |
Tetramethyl ethylenetetracarboxylate |
分子式 |
C10H12O8 |
分子量 |
260.2 g/mol |
IUPAC 名称 |
tetramethyl ethene-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C10H12O8/c1-15-7(11)5(8(12)16-2)6(9(13)17-3)10(14)18-4/h1-4H3 |
InChI 键 |
NPBUMSUYCUWTSF-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C(C(=O)OC)C(=O)OC)C(=O)OC |
规范 SMILES |
COC(=O)C(=C(C(=O)OC)C(=O)OC)C(=O)OC |
其他 CAS 编号 |
1733-15-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



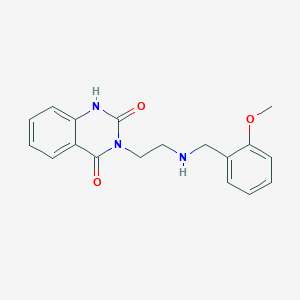
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
